Thuriferic acid

Description

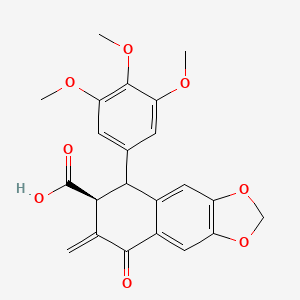

Structure

3D Structure

Propriétés

Formule moléculaire |

C22H20O8 |

|---|---|

Poids moléculaire |

412.4 g/mol |

Nom IUPAC |

(7S)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid |

InChI |

InChI=1S/C22H20O8/c1-10-18(22(24)25)19(11-5-16(26-2)21(28-4)17(6-11)27-3)12-7-14-15(30-9-29-14)8-13(12)20(10)23/h5-8,18-19H,1,9H2,2-4H3,(H,24,25)/t18-,19?/m1/s1 |

Clé InChI |

HLSXUNBUCPHTDA-MRTLOADZSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C2C(C(=C)C(=O)C3=CC4=C(C=C23)OCO4)C(=O)O |

SMILES isomérique |

COC1=CC(=CC(=C1OC)OC)C2[C@@H](C(=C)C(=O)C3=CC4=C(C=C23)OCO4)C(=O)O |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C2C(C(=C)C(=O)C3=CC4=C(C=C23)OCO4)C(=O)O |

Synonymes |

thuriferic acid |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies

Phytochemical Sources of Thuriferic Acid and Related Lignans (B1203133)

This compound is a naturally occurring compound, primarily found within the plant kingdom. Its distribution, however, is not widespread, being concentrated in specific genera. The primary phytochemical sources are members of the Juniperus and Podophyllum genera, where it co-exists with a variety of other structurally related lignans.

The genus Juniperus, belonging to the Cupressaceae family, is a significant natural reservoir of this compound. mdpi.comresearchgate.net Notably, Juniperus thurifera L., commonly known as Spanish juniper, is a primary source from which this compound was first isolated and structurally characterized. researchgate.net Phytochemical investigations of the leaves of J. thurifera have consistently revealed the presence of this compound alongside other cyclolignans. tandfonline.comtandfonline.com

Research on J. thurifera has led to the identification of a diverse array of lignans, including podophyllotoxin (B1678966), deoxypodophyllotoxin (B190956), and deoxypicropodophyllin. tandfonline.comtandfonline.com The co-occurrence of these compounds highlights the biosynthetic relationship between this compound and other well-known lignans. Further studies on various Juniperus species have identified a wealth of bioactive compounds, including terpenoids and flavonoids, but the presence of lignans like this compound remains a key characteristic of certain species within the genus. mdpi.commdpi.combas.bg The isolation of this compound from a hexane (B92381) extract of J. thurifera leaves was a pivotal moment in the study of this compound. researchgate.netcapes.gov.br

This compound is structurally and biosynthetically linked to podophyllotoxin, a highly researched lignan (B3055560) predominantly isolated from the rhizomes of Podophyllum species, such as Podophyllum emodi and Podophyllum peltatum. tandfonline.comchim.itnih.gov Podophyllotoxin and its derivatives are renowned for their cytotoxic activities and serve as precursors for the synthesis of anticancer drugs. tandfonline.comnih.gov

This compound is considered a derivative of podophyllotoxin. tandfonline.comresearchgate.net Its structure can be conceptually derived from the podophyllotoxin skeleton. This relationship is not only structural but also reflected in their co-occurrence in some plant sources and the possibility of semi-synthetic preparation of this compound from podophyllotoxin. tandfonline.comtandfonline.com For instance, this compound can be prepared from natural podophyllotoxin through oxidation to podophyllotoxone, followed by treatment with sodium bicarbonate. tandfonline.com The study of lignans in Podophyllum and related genera is extensive, with a focus on podophyllotoxin and its analogues due to their potent biological activities. chim.itresearchgate.netcabidigitallibrary.org The investigation of these plants provides a broader context for understanding the biosynthesis and chemical diversity of lignans, including this compound. kyoto-u.ac.jp

Advanced Chromatographic Isolation Techniques from Plant Matrices

The isolation of this compound from complex plant matrices necessitates the use of advanced chromatographic techniques. The initial step typically involves the extraction of the plant material, often the leaves of Juniperus thurifera, with a nonpolar solvent like n-hexane. researchgate.net

Following extraction, a series of chromatographic separations are employed to purify this compound from the crude extract. Flash chromatography is a commonly used technique for the initial fractionation of the extract. tandfonline.com In one documented method, a flash chromatography step using a silica (B1680970) gel column with a dichloromethane-methanol solvent system was utilized. tandfonline.com

For finer separation and purification, High-Performance Liquid Chromatography (HPLC) is often the method of choice. researchgate.netnih.gov Reversed-phase HPLC, in particular, is effective for separating compounds with varying polarities. biotage.comethz.ch The use of a C18 column with a gradient elution system, often involving a mixture of water, acetonitrile (B52724), and an acid modifier like trifluoroacetic acid, allows for the precise separation of individual lignans from the complex mixture. biotage.comethz.ch The selection of the stationary phase, mobile phase composition, and gradient profile is critical for achieving high resolution and purity of the isolated this compound. The structure of the isolated compound is then unequivocally confirmed through spectroscopic methods such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and two-dimensional techniques. researchgate.net

Biosynthesis and Metabolic Pathways of Thuriferic Acid

Proposed Biosynthetic Routes for Aryltetralin Lignans (B1203133) Precursors

The biosynthesis of aryltetralin lignans, including the precursors to thuriferic acid, commences with the shikimic acid pathway, which generates the aromatic amino acid phenylalanine. nbuv.gov.ua Phenylalanine is then channeled into the general phenylpropanoid pathway. A key step in this pathway is the stereoselective oxidative coupling of two coniferyl alcohol monomers. mdpi.com This crucial dimerization is mediated by dirigent proteins (DIRs), which dictate the specific stereochemistry of the resulting lignan (B3055560). nih.gov This process leads to the formation of pinoresinol (B1678388), a primary precursor for a wide variety of lignans. researchgate.net

From pinoresinol, the pathway to aryltetralin lignans involves a series of reductions and cyclizations. Pinoresinol is first reduced to lariciresinol (B1674508), which is further reduced to secoisolariciresinol (B192356). Secoisolariciresinol then undergoes oxidation to form matairesinol (B191791), a dibenzylbutyrolactone lignan. documentsdelivered.com Matairesinol is a critical branch-point intermediate, serving as the precursor for various aryltetralin lignans. documentsdelivered.com It is proposed that matairesinol is subsequently converted to deoxypodophyllotoxin (B190956), a key intermediate in the formation of many aryltetralin lignans. nih.gov Deoxypodophyllotoxin is believed to be the branching point leading to the biosynthesis of either podophyllotoxin (B1678966) or 6-methoxypodophyllotoxin, indicating its central role in the diversification of aryltetralin lignans. nih.gov

Key Enzymatic Steps in Lignan Biosynthesis Relevant to this compound

The biosynthesis of aryltetralin lignans is orchestrated by a series of specific enzymes that catalyze each step of the pathway. While the precise enzymes for this compound are yet to be identified, the enzymatic steps leading to related compounds like podophyllotoxin are well-characterized and offer significant insights. rsc.orgnih.gov

The key enzymatic steps include:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step of the phenylpropanoid pathway, converting phenylalanine to cinnamic acid. researchgate.net

Cinnamate-4-Hydroxylase (C4H) and 4-Coumarate:CoA Ligase (4CL): These enzymes are involved in the subsequent modification of cinnamic acid to produce activated precursors for monolignol synthesis. nih.gov

Pinoresinol-Lariciresinol Reductases (PLRs): These enzymes are responsible for the sequential reduction of pinoresinol to secoisolariciresinol via lariciresinol.

Secoisolariciresinol Dehydrogenase (SDH): This enzyme catalyzes the oxidation of secoisolariciresinol to form the dibenzylbutyrolactone lignan, matairesinol.

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for the hydroxylation and cyclization reactions that form the aryltetralin core. For instance, deoxypodophyllotoxin 7-hydroxylase (DOP7H) and deoxypodophyllotoxin 6-hydroxylase (DOP6H) are cytochrome P450 enzymes that hydroxylate deoxypodophyllotoxin at different positions to produce precursors for podophyllotoxin and 6-methoxypodophyllotoxin, respectively. nih.gov

O-Methyltransferases (OMTs): These enzymes are involved in the methylation of hydroxyl groups on the aromatic rings, a common modification in lignan biosynthesis.

The table below summarizes the key enzymes and their proposed functions in the biosynthesis of aryltetralin lignans, which are likely analogous to the steps in this compound biosynthesis.

| Enzyme Class | Specific Enzyme Example | Function in Aryltetralin Lignan Biosynthesis |

| Lyases | Phenylalanine Ammonia-Lyase (PAL) | Converts L-phenylalanine to cinnamic acid. |

| Reductases | Pinoresinol-Lariciresinol Reductase (PLR) | Reduces pinoresinol to lariciresinol and then to secoisolariciresinol. |

| Dehydrogenases | Secoisolariciresinol Dehydrogenase (SDH) | Oxidizes secoisolariciresinol to matairesinol. |

| Monooxygenases | Deoxypodophyllotoxin 7-hydroxylase (DOP7H) | Hydroxylates deoxypodophyllotoxin at the C-7 position. |

| Transferases | β-peltatin 6-O-methyltransferase (βP6OMT) | Catalyzes the methylation of β-peltatin. nih.gov |

Precursor Molecules and Biosynthetic Intermediates

The biosynthesis of this compound, like other aryltetralin lignans, originates from primary metabolites and proceeds through a series of specialized intermediates.

The primary precursor molecules are derived from the shikimic acid and phenylpropanoid pathways:

L-Phenylalanine: The initial aromatic amino acid precursor. nbuv.gov.ua

Coniferyl alcohol: The monolignol unit that undergoes dimerization to initiate lignan synthesis. mdpi.com

Key biosynthetic intermediates in the proposed pathway to this compound include:

Pinoresinol: Formed from the stereospecific coupling of two coniferyl alcohol molecules.

Lariciresinol and Secoisolariciresinol: Products of the sequential reduction of pinoresinol.

Matairesinol: A dibenzylbutyrolactone lignan formed by the oxidation of secoisolariciresinol, serving as a crucial precursor to the aryltetralin scaffold. documentsdelivered.com

Deoxypodophyllotoxin: A central aryltetralin intermediate from which various other lignans, likely including this compound, are derived through further modifications. nih.gov

The following table outlines the progression from precursor molecules to key intermediates in the proposed biosynthetic pathway.

| Molecule Type | Name | Role in Biosynthesis |

| Primary Precursor | L-Phenylalanine | Starting amino acid from the shikimate pathway. |

| Monolignol | Coniferyl Alcohol | Building block for lignan dimerization. |

| Dimeric Intermediate | (+)-Pinoresinol | Initial product of coniferyl alcohol coupling. |

| Dibenzylbutane Lignan | Secoisolariciresinol | Intermediate formed by the reduction of pinoresinol. |

| Dibenzylbutyrolactone Lignan | (-)-Matairesinol | Key precursor to the aryltetralin core. |

| Aryltetralin Lignan | (-)-Deoxypodophyllotoxin | Central intermediate for further diversification. |

Genetic and Molecular Determinants of Biosynthetic Pathways in Source Organisms

The biosynthesis of this compound is genetically controlled, with the expression of specific genes encoding the necessary enzymes determining the production and accumulation of the compound in source organisms, such as those from the Bursera genus. nih.govresearchgate.netnih.gov While the specific genes for this compound biosynthesis have not been isolated, studies on related lignan pathways in other plants provide a model for understanding this genetic regulation. researchgate.net

The expression of genes encoding key enzymes of the phenylpropanoid and lignan-specific pathways is often tightly regulated and can be induced by various factors, including developmental cues and environmental stresses. researchgate.net For example, the expression of genes for PAL, C4H, and DIRs is often coordinated. Transcriptome analysis of lignan-producing plants has been instrumental in identifying candidate genes involved in these biosynthetic pathways. researchgate.net

In the context of this compound, which is found in species of the Bursera genus, it is hypothesized that a specific set of genes homologous to those identified in other lignan-producing plants is responsible for its synthesis. nih.govresearchgate.net Future research involving transcriptome sequencing and functional genomics of Bursera species will be crucial for identifying the specific genes and regulatory networks that control the biosynthesis of this compound.

Chemical Synthesis and Structural Modifications of Thuriferic Acid

Total Synthesis Strategies for Thuriferic Acid and its Analogues

The de novo construction of the complex this compound scaffold presents a considerable challenge, spurring the development of innovative and stereocontrolled synthetic routes.

Achieving the correct stereochemistry is a critical aspect of synthesizing this compound and its analogues. Research has focused on controlling the relative and absolute configurations of the multiple stereocenters within the molecule.

A key strategy in the total synthesis of (±)-epithis compound methyl ester involves a Diels-Alder reaction. researchgate.netrsc.org This cycloaddition proceeds with notable "ortho" regioselectivity and endo stereoselectivity, which are governed by the directing influence of the methyl ester group on the dienophile. researchgate.netrsc.org This controlled reaction establishes the crucial stereochemical relationships in the cycloadduct, which serves as a key intermediate. researchgate.net Further synthetic transformations must then proceed in a way that either retains or controllably modifies this initial stereochemistry. General advancements in photoredox catalysis have also provided protocols for the stereoselective synthesis of unnatural α-amino acid derivatives, showcasing methods that could be conceptually applied to complex stereoselective constructions. rsc.org

The quest for efficient total syntheses has led to the exploration of novel chemical transformations and strategic bond formations.

Vicinal Dianion Strategy: An alternative strategy has been employed for the synthesis of (±)-thuriferic acid ethyl ester and its analogues. capes.gov.br This method is predicated on the use of vicinal dianions derived from α-aroylsuccinic esters, demonstrating a different approach to constructing the aryltetralin skeleton. capes.gov.brresearchgate.net

Aryl Dithiane Route: Synthetic studies on related lignan (B3055560) lactones have utilized an aryl dithiane route to prepare key intermediates like (±)-isopodophyllotoxone, which is structurally related to the precursors of this compound. acs.org

Semisynthesis from Naturally Occurring Precursors

Given the structural complexity of this compound, semisynthesis starting from more abundant, naturally occurring lignans (B1203133) is a practical and widely used alternative to total synthesis. wikipedia.org The most common precursor is podophyllotoxin (B1678966), a cyclolignan isolated from species such as Juniperus thurifera. tandfonline.comtandfonline.comresearchgate.net

The semisynthetic conversion of podophyllotoxin to this compound involves a concise, two-step sequence:

Oxidation: Podophyllotoxin is first oxidized to produce podophyllotoxone. tandfonline.comtandfonline.com This reaction converts the secondary alcohol at C-7 into a ketone.

Base-Catalyzed Rearrangement: Podophyllotoxone is then treated with a base, such as sodium bicarbonate (NaHCO₃). tandfonline.comtandfonline.com This step induces two critical transformations: first, the epimerization of the trans-fused lactone ring to the more stable cis-lactone (picropodophyllone), followed by the opening of the lactone ring to yield the final this compound structure, which features a free carboxylic acid and a conjugated ketone. tandfonline.com

This semisynthetic route provides reliable access to this compound for further derivatization and biological studies. tandfonline.comresearchgate.net

Design and Preparation of Structural Analogues of this compound

To explore structure-activity relationships, numerous analogues of this compound have been designed and synthesized. These modifications primarily target the aromatic ring system and the reactive carboxylic acid and ketone functional groups.

A significant focus of analogue development has been the replacement of the 3,4-methylenedioxyphenyl ring with other aromatic and heteroaromatic systems. nih.gov A general synthetic strategy for these analogues involves a conjugate addition-alkylation methodology, followed by a cationic cyclization to create isopodophyllone-type intermediates. researchgate.netnih.gov These intermediates are then transformed into the desired this compound analogues. nih.gov

Analogues that have been successfully prepared include those incorporating the following ring systems:

Naphthyl: Naphthalene analogues have been synthesized to probe the effects of a larger, more lipophilic aromatic system. nih.govacs.orgacs.orgnih.gov

Furanyl: Furan-containing analogues introduce a five-membered oxygenated heterocycle. nih.govcapes.gov.brresearchgate.net

Thiophenyl: Thiophene analogues incorporate a sulfur-containing heterocycle, altering the electronic properties of the ring system. nih.govcapes.gov.brresearchgate.netresearchgate.net

Carbazolyl: Carbazole-based analogues introduce a larger, fused heterocyclic system, which can influence properties like DNA intercalation. nih.govcnjournals.com

Table 1: Aromatic Ring Analogues of this compound

| Analogue Type | Modified Ring System | Key Synthetic Strategy | Reference |

|---|---|---|---|

| Naphthyl Analogue | Naphthalene | Conjugate addition-alkylation, cationic cyclization | nih.govacs.orgnih.gov |

| Furanyl Analogue | Furan | Conjugate addition-alkylation, cationic cyclization | nih.govcapes.gov.brresearchgate.net |

| Thiophenyl Analogue | Thiophene | Conjugate addition-alkylation, cationic cyclization | nih.govcapes.gov.brresearchgate.net |

| Carbazolyl Analogue | Carbazole (B46965) | Conjugate addition-alkylation, cationic cyclization | nih.govcnjournals.com |

The carboxylic acid and ketone functional groups in this compound are prime targets for chemical derivatization to modulate polarity, reactivity, and biological interactions.

Carboxylic Acid Derivatization: The carboxylic acid moiety can be readily converted into a variety of functional groups. thermofisher.com Common derivatization techniques include:

Esterification: Formation of esters, such as the methyl and ethyl esters, is often a part of the synthesis itself or can be performed on the final product. researchgate.netcapes.gov.br This modification masks the polar carboxylic acid group.

Amidation: Coupling the carboxylic acid with amines to form amides introduces new substituents and potential hydrogen bonding sites. thermofisher.com This can be achieved using standard peptide coupling reagents. mdpi.com

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester, which is a common procedure for increasing volatility for gas chromatography analysis. nih.govsigmaaldrich.com

Ketone Derivatization: The ketone can be modified through various reactions, including:

Aza-Michael Addition: this compound methyl ester has been used as a starting material to synthesize N-aryl picropodophyllone γ-lactams. chim.it This transformation proceeds via an indium(III) chloride-catalyzed tandem aza-Michael addition of anilines, which involves the conjugated ketone system, followed by cyclization. chim.it

Reduction: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter and altering the planarity of that portion of the molecule. chim.it

Hydrazone/Oxime Formation: Ketones readily react with hydrazines and hydroxylamines to form hydrazones and oximes, respectively. ddtjournal.comnih.gov These reactions can be used to attach various labels or modify the electronic nature of the compound. ddtjournal.com

Table 2: Derivatization of this compound Functional Moieties

| Functional Moiety | Derivative Type | General Method | Reference |

|---|---|---|---|

| Carboxylic Acid | Ester | Acid-catalyzed reaction with alcohol | researchgate.netcapes.gov.br |

| Amide | Coupling with amines using carbodiimides or other coupling agents | thermofisher.commdpi.com | |

| Silyl Ester | Reaction with silylating agents (e.g., BSTFA, MSTFA) | nih.govsigmaaldrich.com | |

| Ketone | Lactam Analogue | Tandem aza-Michael addition-cyclization | chim.it |

| Secondary Alcohol | Reduction with hydride reagents (e.g., NaBH₄) | chim.it | |

| Hydrazone/Oxime | Condensation with hydrazines/hydroxylamines | ddtjournal.comnih.gov |

Heterocyclic Analogues

The incorporation of heterocyclic rings into the structure of this compound has been a strategy to generate novel analogues with potentially enhanced or modified biological activities. These modifications often focus on replacing or annulating the existing rings of the this compound scaffold with nitrogen-, sulfur-, or oxygen-containing heterocycles. Research in this area has led to the synthesis of various heterocyclic derivatives, including indolotetralins, tetrahydroquinolinotetralins, thiochromanotetralins, and γ-lactams. researchgate.netchim.it

Synthesis and Research Findings

A significant approach to creating heterocyclic analogues involves a multi-step synthesis starting from the methyl ester of this compound. researchgate.net One key reaction is the InCl₃-catalyzed Friedel–Crafts-type cyclization. researchgate.net This method has been successfully employed to produce a library of angular heterocyclic lignans, such as indolo-, tetrahydroquinolino-, and thiochromanotetralins. researchgate.net

Another synthetic route involves the Michael addition of substituted anilines to this compound, followed by lactam ring closure to yield γ-lactam lignans. researchgate.net Furthermore, a tandem aza-Michael addition/InCl₃-catalyzed cyclization of this compound methyl ester has been utilized to obtain N-aryl picropodophyllone γ-lactams. chim.it

Researchers have also explored the synthesis of furo- and thieno-analogues of this compound, expanding the range of heterocyclic modifications. capes.gov.brresearchgate.net The introduction of these five-membered heterocyclic rings aims to investigate the impact of different heteroatoms on the molecule's properties.

The rationale behind synthesizing these heterocyclic derivatives often stems from the known biological importance of various heterocyclic compounds, which are integral to numerous pharmaceuticals and bioactive molecules. openmedicinalchemistryjournal.comresearchgate.netresearchgate.netijnrd.org The introduction of heterocycles can influence factors such as solubility, polarity, and the ability to form hydrogen bonds, which in turn can affect the compound's interaction with biological targets.

Some of the synthesized heterocyclic analogues of this compound have been evaluated for their cytotoxic activities. usal.es For instance, certain indolo[1,2‐b]isoquinoline derivatives, synthesized via a Lewis acid‐catalyzed intramolecular Friedel−Crafts alkylation, have been investigated for their potential as antitumor agents. researchgate.net

The table below summarizes some of the key heterocyclic analogues of this compound and the synthetic strategies employed.

| Analogue Type | Starting Material | Key Reaction(s) | Resulting Heterocycle | Reference(s) |

| Angular Heterocyclic Lignans | This compound methyl ester | InCl₃-catalyzed Friedel–Crafts-type cyclization | Indolotetralins, Tetrahydroquinolinotetralins, Thiochromanotetralins | researchgate.net |

| γ-Lactam Lignans | This compound | Michael addition of anilines, Lactam ring closure | γ-Lactam | researchgate.net |

| N-aryl Picropodophyllone γ-lactams | This compound methyl ester | Tandem aza-Michael addition/InCl₃-catalyzed cyclization | γ-Lactam fused system | chim.it |

| Furo- and Thieno-analogues | This compound | Not specified in detail | Furan and Thiophene rings | capes.gov.brresearchgate.net |

Table 1: Synthetic Approaches to Heterocyclic Analogues of this compound

Further research into the synthesis of novel heterocyclic derivatives of this compound continues, driven by the quest for compounds with improved therapeutic profiles. analis.com.myekb.egekb.egzioc.ru

Preclinical Pharmacological and Biological Activities

In Vitro Bioactivity Assessments

Cytotoxic Activity Against Cancer Cell Lines (e.g., P-388, A-549, HT-29)

Thuriferic acid has been evaluated for its cytotoxic effects against several human and murine cancer cell lines, including P-388 (lymphoid neoplasm from DBA/2 mouse), A-549 (human lung carcinoma), and HT-29 (human colon carcinoma) tandfonline.comnih.govtandfonline.comscience.govresearchgate.netresearchgate.net. These studies aimed to assess its potential as an antitumoral agent. Comparative analyses indicate that this compound exhibits lower cytotoxicity than its parent compound, podophyllotoxin (B1678966), and related derivatives like deoxypodophyllotoxin (B190956). Specifically, this compound was described as being approximately a thousand times less cytotoxic than deoxypodophyllotoxin, with a reported GI50 value of 1.21 × 10−5 M tandfonline.comnih.gov.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | Type of Cancer | Comparative Cytotoxicity (vs. Deoxypodophyllotoxin) | Reference(s) |

| P-388 | Murine Lymphoid Neoplasm | ~1000x less cytotoxic | tandfonline.comnih.gov |

| A-549 | Human Lung Carcinoma | ~1000x less cytotoxic | tandfonline.comnih.gov |

| HT-29 | Human Colon Carcinoma | ~1000x less cytotoxic | tandfonline.comnih.gov |

Mechanisms of Cellular Cytotoxicity and Antiproliferation

While studies have confirmed the cytotoxic and antiproliferative potential of this compound, the specific molecular mechanisms underlying these effects are not extensively detailed in the provided literature. However, it is known that this compound is a derivative of podophyllotoxin. Podophyllotoxin itself is recognized as a natural product that inhibits the polymerization of tubulin and has served as a foundational structure for the development of clinically used antitumor agents such as etoposide, teniposide, and etopophos (B1211099) nih.govresearchgate.netresearchgate.net. The structural modification leading to this compound, specifically the opening of the lactone ring to form a free carboxylic acid, alters its pharmacological profile compared to its parent lignans (B1203133) tandfonline.com.

In Vivo Biological Effects in Animal Models

Anti-inflammatory Efficacy (e.g., Carrageenan-Induced Paw Edema)

This compound has demonstrated significant anti-inflammatory activity in preclinical animal models. In the carrageenan-induced paw edema test, a standard model for evaluating anti-inflammatory agents, this compound exhibited a notable inhibition of edema formation. Specifically, it caused a 63.4% ± 3.3% inhibition of paw edema tandfonline.comnih.govtandfonline.com. This effect was found to be comparable to that of the established non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) (61.5% ± 2.5%) and the related compound deoxypodophyllotoxin (66.3% ± 4.4%) tandfonline.comnih.govtandfonline.com. The structural characteristic of this compound, namely the presence of a free carboxylic acid due to the opening of its lactone ring, is suggested to contribute to its pharmacological profile, making it similar to indomethacin in its ability to inhibit plantar edema tandfonline.com.

Comparative Biological Activity with Other Natural and Semisynthetic Lignans

This compound exhibits distinct biological activities when compared to other lignans, particularly in terms of cytotoxicity and anti-inflammatory effects. Structurally, this compound differs from many related lignans due to the absence of a characteristic γ-lactone ring; instead, it features a free carboxylic acid and a conjugated ketone tandfonline.comtandfonline.comresearchgate.net. This structural variation is associated with its unique pharmacological profile.

Cytotoxicity: In comparative cytotoxicity assays, this compound has been found to be significantly less cytotoxic than podophyllotoxin and its other analogues tandfonline.comtandfonline.com. Specifically, it is reported to be approximately a thousand times less cytotoxic than deoxypodophyllotoxin, with a reported GI50 value of 1.21 × 10−5 M tandfonline.comnih.gov. This suggests that while it possesses some cytotoxic activity, it is considerably milder compared to more potent lignans within the same class.

| Compound | GI50 (M) | Comparative Cytotoxicity |

| This compound | 1.21 × 10−5 | Less cytotoxic |

| Deoxypodophyllotoxin | Not specified | More cytotoxic |

| Podophyllotoxin | Not specified | More cytotoxic |

Structure Activity Relationship Sar Studies of Thuriferic Acid and Its Analogues

Elucidation of Key Pharmacophoric Features for Biological Efficacy

Understanding the essential structural elements, or pharmacophores, responsible for a molecule's biological activity is a cornerstone of SAR studies. For thuriferic acid and its analogues, research has focused on identifying which parts of the molecule are critical for its observed effects, such as anti-inflammatory or cytotoxic activities.

Studies involving analogues of this compound have explored modifications to the core structure to identify key pharmacophoric features. For instance, replacing the 3,4-methylenedioxyphenyl ring with other heterocyclic systems like naphthalene, furan, thiophene, and carbazole (B46965) has been investigated. The cytotoxic activities of these modified this compound derivatives against various tumor cell lines were then evaluated nih.gov. This systematic modification helps pinpoint which regions of the molecule are essential for interaction with biological targets. The identification of specific functional groups and their spatial arrangement that contribute to biological efficacy is a primary goal in these SAR studies dovepress.comresearchgate.net.

Influence of Stereochemistry on Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a critical role in determining biological activity. Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological profiles, including potency, efficacy, and even toxicity leffingwell.commdpi.comijpsjournal.commhmedical.com.

While specific studies detailing the stereochemistry of this compound's biological activity are not extensively detailed in the provided search results, the general principle is well-established. For many natural products and their derivatives, including those related to lignans (B1203133) like podophyllotoxin (B1678966) (a structural relative), stereochemistry is a significant determinant of activity mdpi.comcnjournals.comacs.orgnih.gov. For example, in related compounds, specific stereoisomers have shown significantly greater activity than others, or even different types of bioactivity altogether leffingwell.commdpi.comnih.gov. This suggests that the specific spatial orientation of functional groups within this compound or its analogues could profoundly influence their interaction with biological targets. Understanding the stereochemical requirements is vital for synthesizing pure, active isomers and avoiding less active or inactive ones leffingwell.comijpsjournal.comlibretexts.org.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. This approach allows for the prediction of the activity of new, untested molecules based on their structural features mdpi.commdpi.comnih.govresearchgate.net.

While direct QSAR studies specifically on this compound were not explicitly detailed in the search results, the methodology is broadly applicable to drug discovery and SAR analysis mdpi.commdpi.comnih.govresearchgate.netnih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.gov. QSAR models can be built using various molecular descriptors (e.g., topological indices, physicochemical properties) that quantify structural characteristics. These models can then predict biological activities, guiding the design of more potent analogues. For instance, QSAR studies on related compound classes, such as amino acids with anticonvulsant activity, have yielded models with high predictive accuracy, demonstrating the utility of this approach in identifying key structural features influencing activity nih.gov. Similarly, QSAR studies on other natural product derivatives have been instrumental in understanding SAR and designing novel compounds with improved properties mdpi.comfrontiersin.orgfrontiersin.orgnih.gov.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling techniques, including molecular docking and pharmacophore modeling, are indispensable tools for elucidating SAR researchgate.netfrontiersin.orgnih.govsarjournal.comnih.govgoogle.combiorxiv.orgnih.govresearchgate.net. These methods allow researchers to visualize molecular interactions, predict binding modes, and identify key features required for biological activity.

Molecular docking, for example, simulates the binding of a ligand (like this compound or its analogue) to a target protein, predicting the binding pose and affinity biorxiv.orgnih.gov. This information can reveal specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for activity, thus informing SAR nih.govresearchgate.netresearchgate.net. Pharmacophore modeling, on the other hand, identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to its biological target dovepress.comresearchgate.netmdpi.comnih.gov. By mapping known active molecules onto a pharmacophore model, researchers can understand the common structural requirements for activity and design new molecules that fit the pharmacophore dovepress.comresearchgate.net.

Studies on related compounds, such as podophyllotoxin derivatives, have utilized conformational analysis and molecular modeling to understand their interaction with microtubules, providing insights into their SAR acs.org. The application of these computational tools to this compound and its analogues would allow for a deeper understanding of how structural modifications impact biological activity, facilitating the rational design of novel therapeutic agents.

Advanced Analytical Methodologies for Thuriferic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating mixtures into their individual components, allowing for the identification and quantification of specific analytes. For Thuriferic acid, various High-Performance Liquid Chromatography (HPLC) modes and Gas Chromatography (GC) are employed.

High-Performance Liquid Chromatography (HPLC) with various modes

HPLC is a powerful technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Its versatility allows for adaptation to different chemical properties of analytes, making it suitable for compounds like this compound, which is likely a polar organic acid.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC, separating compounds based on hydrophobicity. For this compound, RP-HPLC typically utilizes a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently with an acidic modifier (e.g., formic acid or acetic acid) to suppress ionization and improve peak shape renyi.hunih.govphcog.comsemanticscholar.org. The separation occurs as this compound interacts with the hydrophobic stationary phase, with more hydrophobic compounds eluting later. Optimization of mobile phase composition, pH, and column temperature is key to achieving good resolution and accurate quantification phcog.com.

Ion Exclusion Chromatography (IEC): This technique is particularly useful for separating ionic and non-ionic compounds, and is often applied to organic acids phenomenex.comdiduco.comresearchgate.netpsu.edu. In IEC, the stationary phase contains fixed ionic groups that exclude similarly charged analytes, while allowing oppositely charged or neutral molecules to penetrate the resin. For organic acids like this compound, IEC can separate them based on their degree of ionization and interaction with the stationary phase. Eluents often consist of aqueous solutions, sometimes with low concentrations of acids or salts, and specific columns designed for ion exclusion are used diduco.compsu.edu. The separation mechanism relies on the Donnan exclusion principle, where charged species are excluded from the resin's pores psu.edu.

Ion Exchange Chromatography (IEC): While closely related to ion exclusion, ion exchange chromatography separates molecules based on their net surface charge coriolis-pharma.comnih.govlibretexts.org. In this mode, the stationary phase contains charged functional groups, and analytes with opposite charges are attracted to the column. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. This technique can be valuable for this compound if its acidic nature allows for effective binding to an anion-exchange resin and subsequent elution through gradient changes coriolis-pharma.comnih.govlibretexts.orgnih.gov.

Gas Chromatography (GC)

Gas Chromatography is typically used for volatile and thermally stable compounds. Due to the likely polar and potentially non-volatile nature of this compound, direct GC analysis might be challenging. However, derivatization can render such compounds amenable to GC analysis researchgate.netjfda-online.comsigmaaldrich.comresearchgate.net.

Derivatization for GC: To analyze this compound by GC, it would likely require chemical derivatization to increase its volatility and thermal stability. Common derivatization reactions include silylation (e.g., using BSTFA), esterification, or acylation. These reactions modify polar functional groups, such as carboxylic acids, into less polar and more volatile derivatives researchgate.netjfda-online.comsigmaaldrich.com. The choice of derivatization reagent and conditions is critical to ensure complete reaction and avoid artifact formation researchgate.netsigmaaldrich.comresearchgate.net. GC is often coupled with Mass Spectrometry (GC-MS) for enhanced identification and quantification mdpi.comresearchgate.net.

Spectrometric Detection and Structural Elucidation Methods

Spectrometric techniques provide detailed information about the molecular structure, composition, and electronic properties of compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Compounds containing chromophores (e.g., conjugated double bonds, aromatic rings) absorb UV-Vis light at specific wavelengths, which can be used for identification and quantification unchainedlabs.comdenovix.comcore.ac.uk.

Application in Quantification: If this compound possesses chromophoric groups, UV-Vis spectroscopy can be employed for its quantification using Beer-Lambert's Law, provided a suitable wavelength of maximum absorbance (λmax) is identified unchainedlabs.comcore.ac.uk. The method is non-destructive, relatively fast, and can be integrated as a detection method in HPLC systems unchainedlabs.comdenovix.com. Derivative UV-Vis spectroscopy can also enhance sensitivity and resolve overlapping spectra core.ac.ukresearchgate.net.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful technique that determines the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound.

Molecular Weight Determination and Identification: MS, particularly when coupled with chromatography (LC-MS or GC-MS), is essential for identifying this compound. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules like organic acids, often in negative ion mode due to the acidic proton mdpi.comresearchgate.netmdpi.combevital.nonih.gov. The molecular ion peak ([M-H]⁻ for negative mode) provides the molecular weight, aiding in identification gbiosciences.comhscprep.com.au.

Structural Elucidation via Fragmentation Patterns: Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. These fragmentation patterns are characteristic of the molecule's structure and can be used for definitive identification and structural elucidation diduco.comgbiosciences.comhscprep.com.auscienceready.com.auyoutube.comnih.gov. For carboxylic acids, fragmentation often involves the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH) youtube.comlibretexts.org. Analyzing these patterns helps in confirming the presence and structure of this compound within complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the gold standard for determining the complete three-dimensional structure of organic molecules. It provides detailed information about the connectivity, environment, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR: Proton (¹H) NMR spectroscopy reveals the number, type, and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR provides information about the carbon skeleton. Chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) are key parameters derived from NMR spectra that allow for unambiguous structural assignment mdpi.comwikipedia.orgnih.govnih.govlibretexts.orgseppic.comnih.govresearchgate.net. For this compound, ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are crucial for confirming its structure, identifying functional groups, and distinguishing it from isomers mdpi.comnih.govresearchgate.net. NMR is a non-destructive technique that requires minimal sample preparation, though it often demands higher sample concentrations compared to MS mdpi.comwikipedia.orgnih.gov.

Data Tables

Due to the specific nature of this compound and the generalized search results, specific quantitative data (e.g., exact retention times or NMR shifts) are not universally available without reference to specific published studies on this compound. However, typical parameters and expected data types are summarized below.

Table 1: Typical Chromatographic Conditions for this compound Analysis

| Technique/Mode | Stationary Phase | Mobile Phase Example | Detection Method | Typical Application |

| RP-HPLC | C18 column | Acetonitrile/Water + Acid renyi.huphcog.comsemanticscholar.org | UV-Vis, MS | Quantification, Purity Assessment |

| IEC | Ion-exchange resin | Aqueous acid/buffer diduco.compsu.edu | Conductivity, UV-Vis, MS | Separation of organic acids |

| GC (after derivatization) | Capillary column | Various (e.g., non-polar or polar) | FID, MS | Volatility and thermal stability enhancement |

Table 2: Spectroscopic Data Characteristics for this compound

| Technique | Key Information Yielded | Typical Findings for Organic Acids | Relevance to this compound |

| UV-Vis | Chromophore absorption | λmax values (e.g., 210-280 nm if aromatic) unchainedlabs.comcore.ac.ukresearchgate.net | Quantification, Identification (if chromophores present) |

| MS | Molecular weight, fragmentation | [M-H]⁻ ion, characteristic fragment ions (e.g., loss of COOH) gbiosciences.comyoutube.comlibretexts.org | Molecular weight confirmation, structural clues |

| MS/MS | Specific fragmentation pathways | Detailed fragment ions, precursor-product ion transitions | Definitive identification, structural confirmation |

| ¹H NMR | Proton environments, connectivity | Characteristic shifts for protons near functional groups (e.g., carboxylic acid proton ~10-13 ppm) mdpi.comwikipedia.orgnih.govlibretexts.org | Detailed structural elucidation, confirmation of functional groups |

| ¹³C NMR | Carbon skeleton, functional groups | Characteristic shifts for carbonyl carbons (~170-210 ppm), aliphatic carbons mdpi.comwikipedia.orgnih.gov | Confirmation of carbon framework and functional groups |

Compound Names Table

this compound

Hyphenated Techniques (e.g., LC-MS/MS)

Hyphenated techniques represent the coupling of two or more analytical instruments, typically a separation technique with a spectroscopic detection method, to achieve enhanced analytical power chemijournal.comnih.govijprajournal.comijpsjournal.comresearchgate.net. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a cornerstone of modern analytical chemistry, widely employed for the analysis of complex mixtures due to its high sensitivity, specificity, and ability to provide structural information ijprajournal.comresearchgate.net.

LC-MS/MS combines the separation capabilities of liquid chromatography (LC), which separates components based on their physicochemical properties, with the identification and quantification power of tandem mass spectrometry (MS/MS) ijprajournal.comresearchgate.net. In this setup, separated analytes eluting from the LC column are ionized and then subjected to tandem mass spectrometry. MS/MS involves selecting a precursor ion, fragmenting it, and detecting the resulting product ions. This process allows for highly selective and sensitive detection, even in complex matrices where interfering compounds are present chemijournal.comijprajournal.comnih.govmdpi.com.

The application of LC-MS/MS is broad, encompassing the analysis of various organic compounds, including fatty acids, amino acids, and metabolites nih.govnih.govmdpi.com. For instance, LC-MS/MS has been utilized for the sensitive determination of short and medium-chain fatty acids in biological samples, employing straightforward chemical derivatization to enhance detection nih.gov. Similarly, uric acid oxidation metabolites have been analyzed using LC/MS/MS, demonstrating its utility in tracking metabolic processes nih.gov. The technique's ability to perform rapid analysis with high sensitivity makes it suitable for monitoring and quantifying compounds in diverse sample types mdpi.com.

Table 1: Overview of Hyphenated Techniques in Chemical Analysis

| Technique | Principle | Applications | Advantages |

| LC-MS/MS | Separation by Liquid Chromatography (LC) coupled with tandem Mass Spectrometry (MS/MS) for detection. | Complex mixtures, natural products, biomolecules, organic acids, metabolites | High sensitivity, specificity, structural elucidation, quantification in complex matrices |

| GC-MS/MS | Separation by Gas Chromatography (GC) coupled with tandem Mass Spectrometry (MS/MS) for detection. | Volatile compounds, trace analysis, environmental samples | High sensitivity, specificity for volatile analytes, established for many compound classes |

| LC-NMR | Separation by LC coupled with Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis. | Structural elucidation of natural products, complex organic molecules | Provides detailed structural information, complementary to MS |

| GC-IR | Separation by GC coupled with Infrared (IR) spectroscopy for functional group identification. | Identification of organic compounds, functional group analysis | Complementary structural information, useful for identifying unknown compounds |

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation and derivatization are critical steps to ensure the successful analysis of compounds like this compound, particularly when using techniques such as LC-MS/MS. These processes aim to improve analyte recovery, remove interfering substances, enhance analyte volatility or solubility, and increase the sensitivity and specificity of detection nih.govnih.govsigmaaldrich.commdpi.com.

Sample Preparation typically involves extraction of the analyte from its matrix, followed by clean-up steps to remove co-extracted impurities. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed nih.govsigmaaldrich.com. For complex matrices like turmeric extracts, specialized SPE cartridges (e.g., dual-layer cartridges with graphitized carbon black and primary-secondary amine) can be used to remove pigments, oils, and other interferences that might contaminate analytical systems sigmaaldrich.com.

Derivatization is a chemical modification of the analyte to convert it into a more suitable form for analysis. This is particularly important for compounds with functional groups that may lead to poor ionization efficiency in mass spectrometry or inadequate chromatographic separation. Derivatization can:

Increase volatility: Essential for Gas Chromatography (GC) but can also influence LC behavior sigmaaldrich.com.

Enhance ionization efficiency: Introducing specific functional groups can improve the formation of ions in the mass spectrometer, thereby increasing sensitivity nih.govnih.govnih.gov.

Improve chromatographic separation: Modifying polarity or introducing detectable tags can lead to better peak shape and resolution nih.govsigmaaldrich.commdpi.com.

Increase stability: Some derivatization reactions can stabilize labile compounds nih.gov.

For carboxylic acids, a class to which this compound might belong, derivatization strategies often involve converting the carboxyl group into an ester or amide. For example, silylation is a common method for increasing the volatility and improving the mass spectrometric detection of compounds with hydroxyl, amine, or carboxyl groups sigmaaldrich.commdpi.com. Formation of derivatives like acylhydrazines using reagents such as 3-NPH has been employed for the analysis of fatty acids via LC-MS/MS nih.gov. Similarly, derivatization with reagents like 2-AB or ProA is used for labeling amino groups in glycans to improve MS detection nih.gov.

Future Directions and Potential Applications in Preclinical Development

In-depth Exploration of Biosynthetic Pathways and Genetic Engineering for Production

A comprehensive understanding of the biosynthetic pathway of thuriferic acid is crucial for its sustainable and scalable production. Lignans (B1203133), in general, are synthesized via the shikimic acid pathway, with key precursors such as ferulic acid and substituted cinnamic acids identified in the biosynthesis of related compounds like podophyllotoxin (B1678966) nih.govmums.ac.ir. However, the specific enzymatic steps and regulatory mechanisms governing this compound formation within Juniperus thurifera remain largely uncharacterized.

Future research should focus on:

Elucidating the complete biosynthetic pathway: This involves identifying the specific enzymes, genes, and regulatory elements responsible for this compound synthesis. Techniques such as transcriptomics and proteomics can help pinpoint key enzymes and their expression levels.

Genetic engineering for enhanced production: Once biosynthetic genes are identified, they can be engineered for overexpression in Juniperus thurifera cell cultures or heterologous hosts like Escherichia coli or Saccharomyces cerevisiae. This could involve metabolic engineering strategies to increase yield, optimize precursor flux, and potentially create novel this compound analogues with improved properties. researchgate.netnih.govmdpi.combiofueljournal.comnih.gov

Biotechnological production: Exploring microbial fermentation or plant cell culture systems could offer sustainable alternatives to traditional extraction methods, ensuring a consistent supply of this compound and its derivatives. mums.ac.ir

Discovery of Novel Biological Targets and Mechanisms of Action

While this compound has demonstrated anti-inflammatory and analgesic activities researchgate.netupenn.eduacs.orgresearchgate.net, its precise molecular targets and mechanisms of action are not fully elucidated. Its structural divergence from podophyllotoxin, notably the presence of a free carboxylic acid and a conjugated ketone instead of a γ-lactone upenn.edu, suggests potentially distinct biological interactions. Podophyllotoxin is known to inhibit microtubule assembly by targeting tubulin nih.gov, but whether this compound shares this mechanism or acts via different pathways remains to be determined.

Future research directions include:

Target identification: Employing target-based screening assays, affinity chromatography, or proteomic approaches to identify specific proteins or cellular pathways that this compound interacts with.

Mechanism elucidation: Investigating the cellular and molecular effects of this compound, including its impact on inflammatory signaling cascades (e.g., cytokine production, enzyme activity), pain perception pathways, and cellular viability.

Comparative studies: Differentiating its mechanism of action from that of podophyllotoxin and other related lignans to understand how structural modifications influence biological activity.

Advancements in Asymmetric Synthesis and Sustainable Production Methods

The total synthesis of this compound and its derivatives has been reported, indicating the feasibility of chemical synthesis acs.orgresearchgate.net. However, developing efficient, stereoselective, and sustainable synthetic routes is paramount for future preclinical and potential clinical applications. Current synthetic strategies may not be optimized for large-scale production or may involve harsh reagents, posing environmental concerns.

Key advancements could include:

Asymmetric synthesis: Developing enantioselective synthetic methodologies to produce specific stereoisomers of this compound, as stereochemistry often plays a critical role in biological activity and safety. researchgate.netrsc.org

Green chemistry approaches: Designing synthetic routes that minimize waste, use renewable resources, and employ environmentally benign solvents and catalysts.

Biocatalysis and biotransformation: Exploring the use of enzymes or whole-cell systems to perform specific chemical transformations in the synthesis of this compound or its analogues, potentially offering greater selectivity and sustainability. researchgate.netnih.govmdpi.combiofueljournal.comnih.gov

Investigation of Ecological Roles and Chemical Ecology

The ecological role of this compound within its natural habitat, Juniperus thurifera, is largely unknown. Plants produce secondary metabolites as defense mechanisms against herbivores, pathogens, and competitors, and these compounds also mediate complex interactions within ecosystems julius-kuehn.de. Juniperus species are known to produce a variety of terpenoids and lignans that contribute to their defense researchgate.netmdpi.com.

Future research should investigate:

Defense mechanisms: Determining if this compound plays a role in the plant's defense against insects, fungi, or bacterial pathogens.

Interspecies interactions: Exploring its potential influence on interactions with other plants, soil microbes, or herbivores.

Chemical ecology studies: Analyzing the volatile or non-volatile cues associated with this compound and their impact on the behavior and physiology of other organisms in the plant's environment. julius-kuehn.defrontiersin.orgrsc.orgnih.gov

Integration of Omics Technologies in this compound Research

The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to unravel complex biological systems. Integrating these technologies can provide a holistic view of the molecular intricacies underlying this compound production and its biological effects humanspecificresearch.orgfrontiersin.orgmdpi.comstanford.edu.

Potential applications include:

Biosynthetic pathway mapping: Utilizing genomics and transcriptomics to identify genes involved in this compound biosynthesis in Juniperus thurifera.

Target identification: Employing proteomics and metabolomics to identify cellular proteins and metabolites that are modulated by this compound treatment, thereby revealing its mechanism of action and potential targets.

Systems biology approach: Combining data from different omics layers to build comprehensive models of this compound's biological activity and production, facilitating a deeper understanding of its role and potential applications. biofueljournal.comfrontiersin.org

Computational Drug Design and In Silico Screening of this compound Analogues

Computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening, are indispensable for accelerating drug discovery and development silicos-it.beresearchgate.netmdpi.comnih.govnih.gov. These techniques can predict molecular interactions, identify potential drug targets, and guide the design of novel analogues with enhanced efficacy and reduced toxicity.

Future directions in this area involve:

Structure-Activity Relationship (SAR) studies: Using computational tools to analyze the relationship between the chemical structure of this compound and its analogues and their observed biological activities, guiding the design of more potent compounds.

Virtual screening: Screening large libraries of chemical compounds against identified biological targets of this compound or its proposed mechanisms of action to discover new lead compounds.

De novo drug design: Employing computational algorithms to design novel this compound analogues with optimized properties, such as improved binding affinity, bioavailability, or reduced off-target effects. researchgate.netsilicos-it.beresearchgate.netmdpi.comnih.govnih.gov

Molecular modeling: Visualizing and analyzing the conformational preferences and binding modes of this compound and its analogues to potential biological targets. upenn.edu

By pursuing these avenues of research, the preclinical development of this compound can be significantly advanced, potentially leading to novel therapeutic agents.

Table 1: Comparative Biological Activity of this compound and Related Compounds

| Compound | Anti-inflammatory Effect (Paw Edema Inhibition) | Cytotoxicity (GI50 M) | Reference |

| This compound | 63.4% ± 3.3% | 1.21 × 10-5 | upenn.eduacs.orgresearchgate.net |

| Deoxypodophyllotoxin (B190956) | 66.3% ± 4.4% | 1.01 × 10-7 | upenn.eduacs.orgresearchgate.net |

| Indomethacin (B1671933) | 61.5% ± 2.5% | Not specified | upenn.eduacs.orgresearchgate.net |

Note: Data represents findings from specific experimental conditions as reported in the literature.

Q & A

Q. What are the established synthetic pathways for thuriferic acid, and how can researchers validate their purity and structural fidelity?

this compound is synthesized via Diels–Alder cycloaddition reactions, as demonstrated in studies using cyclopentadiene derivatives. Key validation methods include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regioselectivity and stereochemistry of α,β-isomers .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate isomers (e.g., α- vs. β-configurations) .

- X-ray Crystallography : For definitive structural elucidation of crystalline derivatives .

Researchers should cross-reference spectral data with prior literature and report deviations in solvent systems or reaction conditions .

Q. How can natural sources of this compound be identified, and what analytical techniques are critical for its isolation?

this compound occurs in natural lignins and cyclolignins. Isolation involves:

- Extraction : Use polar solvents (e.g., ethanol/water mixtures) under reflux, followed by liquid-liquid partitioning.

- Chromatography : Column chromatography (silica gel) and preparative TLC for purification.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Natural abundance studies should compare retention times and spectral data with synthetic standards to avoid misidentification .

Q. What spectroscopic methods are most reliable for distinguishing this compound isomers?

- Circular Dichroism (CD) : To differentiate enantiomeric forms based on optical activity .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons in complex isomers .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches) to rule out degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound, such as stereochemical outcomes?

Contradictions often arise from variations in catalysts or solvent polarity. To address this:

- Control Experiments : Systematically alter reaction parameters (e.g., Et2AlCl vs. SnCl4 catalysts) and compare isomer ratios via HPLC .

- Computational Modeling : Density Functional Theory (DFT) to predict transition states and rationalize stereoselectivity .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What strategies are effective for designing experiments to study this compound’s reactivity under non-standard conditions (e.g., high pressure or photochemical activation)?

- Modular Reactors : Use pressurized systems or UV-light chambers to simulate non-ambient conditions.

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation .

- Kinetic Profiling : Measure rate constants under varied conditions to construct Arrhenius plots and deduce activation parameters .

Q. How can computational methods enhance the understanding of this compound’s biological or catalytic roles?

- Molecular Dynamics (MD) : Simulate interactions with enzymes or substrates to identify binding motifs.

- Docking Studies : Predict affinity for biological targets (e.g., lignin-degrading enzymes) using AutoDock Vina .

- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with observed activity .

Methodological Frameworks

Q. Table 1: Analytical Techniques for this compound Characterization

Q. Table 2: Research Design Criteria for this compound Studies

| Framework | Component | Application Example |

|---|---|---|

| FINER | Feasible, Novel, Relevant | Designing catalytic studies with rare earth catalysts |

| PICO | Population, Intervention | Comparing synthetic yields across solvent systems |

Data Analysis and Reproducibility

Q. How should researchers address variability in this compound synthesis yields across laboratories?

Q. What steps ensure robust statistical interpretation of this compound bioactivity data?

- Power Analysis : Predefine sample sizes to avoid Type I/II errors.

- Multivariate Regression : Account for confounding variables (e.g., pH, temperature) .

- Open Data : Share raw datasets in repositories like Zenodo for independent validation .

Ethical and Scholarly Practices

- Citation Integrity : Cross-verify references using databases like SciFinder to avoid misattribution .

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.